

In-Depth Technical Guide to Aminoxyacetamide-PEG3-azide

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Compound of Interest

Compound Name: Aminoxyacetamide-PEG3-azide

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Introduction

Aminoxyacetamide-PEG3-azide is a heterobifunctional linker molecule integral to the advancement of bioconjugation techniques, particularly in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique architecture, featuring a terminal aminoxy group and an azide moiety connected by a hydrophilic polyethylene glycol (PEG) spacer, allows for a two-step, orthogonal conjugation strategy. This enables the precise and stable linkage of biomolecules, such as antibodies or proteins, to small molecule payloads, such as cytotoxic drugs or E3 ligase ligands.

The aminoxy group facilitates the formation of a stable oxime bond with carbonyl groups (aldehydes or ketones), a reaction that can be performed under mild, aqueous conditions.^{[1][2]} Concurrently, the azide group is primed for "click chemistry," most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to efficiently and specifically react with alkyne-functionalized molecules.^{[3][4][5]} The PEG3 spacer not only enhances the solubility and flexibility of the linker, thereby improving accessibility and reducing steric hindrance during conjugation, but also favorably influences the pharmacokinetic properties of the final bioconjugate.^[6]

Chemical Properties and Data

Aminoxyacetamide-PEG3-azide is a versatile chemical tool for researchers engaged in the development of targeted therapeutics and chemical biology probes. Its key properties are summarized in the table below.

Property	Value	Reference
Chemical Formula	C10H21N5O5	[6][7]
Molecular Weight	291.30 g/mol	[6]
CAS Number	1379761-16-6	[7]
Physical Form	Colorless oil	[8]
Solubility	Soluble in DCM, THF, acetonitrile, DMF, and DMSO	[8]
Storage Temperature	-20°C	[7]

Experimental Protocols

The dual reactivity of **Aminoxyacetamide-PEG3-azide** allows for a variety of conjugation strategies. Below are detailed protocols for its two primary modes of reaction: oxime ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Protocol 1: Oxime Ligation with an Aldehyde-Containing Biomolecule

This protocol describes the conjugation of the aminoxy group of the linker to a biomolecule that has been engineered to contain an aldehyde group.

Materials:

- Aldehyde-modified biomolecule (e.g., protein, antibody) in a suitable buffer (e.g., PBS, pH 6.5-7.5)
- Aminoxyacetamide-PEG3-azide**
- Aniline or p-phenylenediamine (catalyst, optional)

- DMSO or other suitable organic solvent
- Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

- Preparation of Reagents:
 - Dissolve the aldehyde-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
 - Prepare a stock solution of **Aminoxyacetamide-PEG3-azide** in DMSO (e.g., 10-100 mM).
 - If using a catalyst, prepare a fresh stock solution of aniline or p-phenylenediamine in the reaction buffer.
- Conjugation Reaction:
 - To the solution of the aldehyde-modified biomolecule, add the **Aminoxyacetamide-PEG3-azide** stock solution to achieve a 5-20 molar excess relative to the biomolecule.
 - If used, add the catalyst to a final concentration of 10-50 mM.
 - Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 2-16 hours with gentle mixing. The reaction progress can be monitored by techniques such as mass spectrometry or SDS-PAGE.
- Purification:
 - Remove the excess linker and catalyst from the reaction mixture using size-exclusion chromatography, dialysis, or another appropriate purification method for the biomolecule.
- Characterization:
 - Characterize the resulting azide-functionalized biomolecule by mass spectrometry to confirm the successful conjugation and determine the degree of labeling.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between the azide group of the linker (pre-conjugated to a biomolecule as in Protocol 1, or used to link to an alkyne-modified biomolecule) and an alkyne-containing molecule (e.g., a cytotoxic drug, a fluorescent probe).

Materials:

- Azide-functionalized molecule
- Alkyne-functionalized molecule
- Copper(II) sulfate (CuSO_4)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
- Sodium ascorbate (reducing agent)
- Reaction buffer (e.g., PBS, pH 7.4)
- Purification system

Procedure:

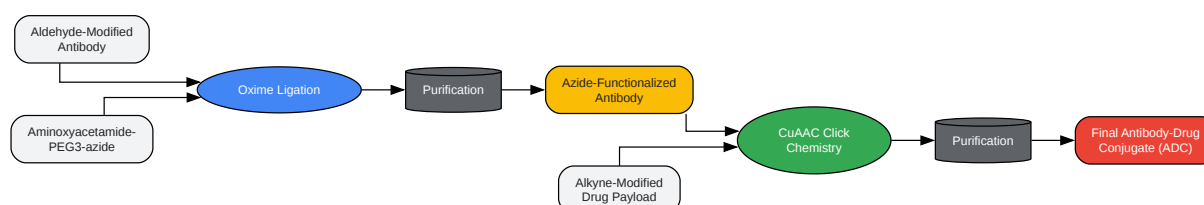
- Preparation of Reagents:
 - Prepare stock solutions of the azide- and alkyne-functionalized molecules in a suitable solvent (e.g., DMSO, water).
 - Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
 - Prepare a premixed solution of CuSO_4 and THPTA in water. A typical ratio is 1:5 (e.g., 20 mM CuSO_4 and 100 mM THPTA).
- Conjugation Reaction:

- In a reaction tube, combine the azide- and alkyne-functionalized molecules in the reaction buffer. A slight molar excess (1.5-5 equivalents) of one reactant is often used to drive the reaction to completion.
- Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 0.1-1 mM.
- Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
- Incubate the reaction at room temperature for 1-4 hours, protected from light.
- Purification:
 - Purify the final conjugate using a method appropriate for the molecules involved, such as HPLC, size-exclusion chromatography, or affinity chromatography.
- Characterization:
 - Confirm the structure and purity of the final product using techniques like mass spectrometry, HPLC, and SDS-PAGE (for protein conjugates).

Visualizations

Experimental Workflow for ADC Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of an antibody-drug conjugate (ADC) using **Aminoxyacetamide-PEG3-azide**.

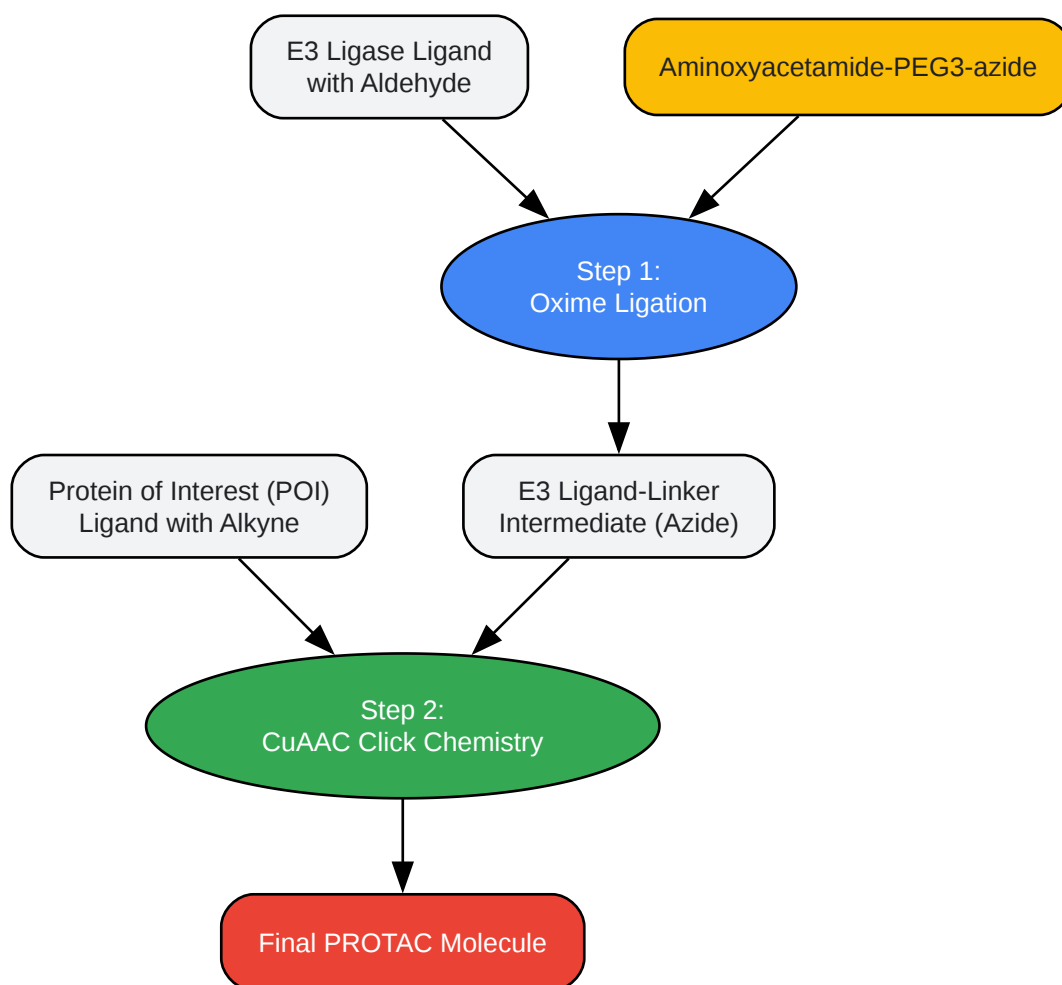


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Caption: Workflow for ADC synthesis using **Aminoxyacetamide-PEG3-azide**.

PROTAC Synthesis Signaling Pathway

The diagram below outlines the logical relationship in the synthesis of a PROTAC, where **Aminoxyacetamide-PEG3-azide** links a target protein ligand to an E3 ligase ligand.



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Caption: Logical pathway for PROTAC synthesis via dual ligation.

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